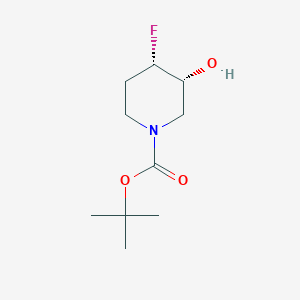

tert-butyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate

Description

tert-Butyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom at the 4-position, and a hydroxyl group at the 3-position. This compound is a chiral building block with applications in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules . Its stereochemistry (3R,4S) and functional group arrangement influence its reactivity, solubility, and intermolecular interactions, making it a critical intermediate in medicinal chemistry.

Properties

IUPAC Name |

tert-butyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZAKOAFETOZBLC-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Fluorination of Piperidine Precursors

Fluorination is a pivotal step to achieve the (3R,4S) configuration. A common approach involves treating 3-hydroxy-4-ketopiperidine with DAST, which selectively replaces the ketone oxygen with fluorine. This reaction proceeds via an intermediate episulfonium ion, ensuring retention of configuration at the 4-position. For example:

Reaction Conditions :

-

Temperature: −78°C to 0°C

-

Solvent: Dichloromethane or THF

-

Yield: 65–75%

Epoxide Ring-Opening Fluorination

An alternative route involves the synthesis of a 3,4-epoxypiperidine intermediate, followed by fluorinative ring-opening. This method ensures high stereoselectivity, as the epoxide’s geometry dictates the final configuration. For instance:

Key Parameters :

Hydroxylation and Stereochemical Control

The hydroxyl group at the 3-position is often introduced via Sharpless asymmetric dihydroxylation or enzymatic resolution . For example, 3-fluoro-4-hydroxypiperidine can be oxidized using OsO₄ with a chiral ligand to yield the desired (3R,4S) diastereomer.

Optimized Conditions :

-

Oxidizing Agent: OsO₄ (0.1 equiv)

-

Chiral Ligand: (DHQ)₂PHAL (0.2 equiv)

-

Solvent: tert-Butanol/H₂O (1:1)

-

Yield: 85% with >95% ee

tert-Butoxycarbonyl (Boc) Protection

The final step involves protecting the piperidine nitrogen with a Boc group to enhance stability and solubility. This is achieved by reacting the free amine with tert-butyl chloroformate in the presence of a base:

Reaction Parameters :

Industrial-Scale Production

For large-scale synthesis, continuous flow chemistry is employed to improve efficiency and reduce costs. This method minimizes side reactions and enhances heat transfer, critical for exothermic steps like fluorination.

Example Flow System :

-

Reactor Type: Microfluidic tubular reactor

-

Residence Time: 2–5 minutes

-

Throughput: 1–5 kg/day

-

Purity: >98% (HPLC)

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Stereoselectivity (%) | Scalability |

|---|---|---|---|---|

| Direct Fluorination | DAST-mediated fluorination | 75 | 90 | Moderate |

| Epoxide Ring-Opening | HF-pyridine | 80 | 95 | High |

| Enzymatic Resolution | Oxidative hydroxylation | 85 | 98 | Low |

Challenges and Solutions

Stereochemical Purity

Achieving high enantiomeric excess (ee) requires chiral catalysts or biocatalysts. Recent advances in enzymatic dynamic kinetic resolution have enabled ee values >99% by leveraging lipases or ketoreductases.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can undergo reduction reactions to form alcohols or amines.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and manganese catalysts.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in pharmaceutical and chemical research.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : tert-butyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate

- Molecular Formula : C10H18FNO3

- Molecular Weight : 219.26 g/mol

- CAS Number : 1174020-42-8

- Purity : Typically 97% .

The compound features a piperidine ring with a fluorine atom and a hydroxyl group, which are significant for its biological activity.

Drug Development

tert-butyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate is primarily investigated for its potential as a pharmaceutical agent. Its structural features suggest it may interact effectively with biological targets.

- Case Study : Research has indicated that derivatives of piperidine can exhibit activity against various diseases, including neurodegenerative disorders and certain cancers. The presence of the fluorine atom enhances metabolic stability and bioavailability .

Neuropharmacology

The compound's structural similarity to neurotransmitter receptors suggests potential applications in neuropharmacology. Studies have shown that piperidine derivatives can modulate neurotransmitter systems, particularly those involving dopamine and serotonin.

- Case Study : A study investigated the effects of similar compounds on anxiety-related behaviors in animal models, demonstrating that modifications in the piperidine structure could yield significant anxiolytic effects .

Synthesis and Chemical Reactions

tert-butyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate can be synthesized through various chemical reactions, including:

- Nucleophilic Substitution : The introduction of the fluorine atom can be achieved via nucleophilic substitution reactions on piperidine derivatives.

- Esters Formation : The carboxylate moiety can be formed through esterification reactions with tert-butanol .

Antimicrobial Properties

Preliminary studies have suggested that compounds with similar structures possess antimicrobial properties. The hydroxyl group may contribute to the interaction with microbial membranes.

Anticancer Activity

Research indicates that certain piperidine derivatives exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of tert-butyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The presence of the fluorine atom and hydroxyl group allows it to form hydrogen bonds and interact with active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Stereochemical Variants

tert-Butyl (3R,4S)-3-Fluoro-4-Hydroxypiperidine-1-Carboxylate

- CAS RN : 955028-88-3

- Key Differences : Fluorine and hydroxyl groups are transposed (3-F, 4-OH vs. 4-F, 3-OH).

- Impact : The positional swap alters hydrogen-bonding capacity and electronic effects. The 4-OH group may enhance solubility, while 3-F could reduce metabolic instability compared to the target compound .

(3R,4S)-1-tert-Butoxycarbonyl-3-Fluoro-Piperidine-4-Carboxylic Acid

- Key Differences : Replaces the 3-OH group with a carboxylic acid (-COOH).

Functional Group Modifications

(3S,4R)-tert-Butyl 3-Amino-4-Fluoropiperidine-1-Carboxylate

- CAS RN : 1290191-73-9

- Key Differences: Substitutes 3-OH with an amino (-NH₂) group.

- Impact: The amino group enhances nucleophilicity, enabling participation in coupling reactions (e.g., amide bond formation) but requires protection under acidic conditions .

tert-Butyl (3R,5S)-3-Amino-5-Methylpiperidine-1-Carboxylate

- Key Differences: Introduces a methyl group at the 5-position and an amino group at 3-position.

Ring Size and Aromatic Substitutions

(3S,4R)-tert-Butyl 3-Amino-4-Fluoropyrrolidine-1-Carboxylate

- Key Differences : Pyrrolidine (5-membered ring) vs. piperidine (6-membered ring).

- Impact : Smaller ring size increases ring strain and alters conformational flexibility, affecting binding to biological targets .

tert-Butyl 4-[4-Fluoro-3-(Trifluoromethyl)Phenyl]-3-Oxopiperidine-1-Carboxylate

- CAS RN : 1354953-08-4

- Key Differences : Incorporates a trifluoromethylphenyl substituent and a ketone at the 3-position.

Data Table: Comparative Analysis

Biological Activity

tert-butyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a fluorine atom and a hydroxyl group, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 219.26 g/mol

- CAS Number : 955028-82-7

The biological activity of tert-butyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate can be attributed to its interaction with various biological targets:

- Anticancer Activity : Recent studies have indicated that piperidine derivatives can exhibit anticancer properties. For instance, compounds similar to tert-butyl (3R,4S)-4-fluoro-3-hydroxypiperidine have demonstrated cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. These compounds may induce apoptosis and inhibit cell proliferation through mechanisms involving the M3 muscarinic acetylcholine receptor (M3R), which plays a role in tumor progression and metastasis .

- Cholinesterase Inhibition : Compounds with piperidine structures have been investigated for their ability to inhibit cholinesterases, enzymes that break down acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer’s disease .

Case Studies

Several studies have evaluated the biological activity of piperidine derivatives similar to tert-butyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate:

- Study on Anticancer Activity : A study published in Molecules highlighted the synthesis of piperidine-based compounds and their evaluation against cancer cell lines. The results showed that specific derivatives exhibited significant cytotoxicity and induced apoptosis more effectively than standard treatments like bleomycin .

- Cholinesterase Inhibition Study : Research focusing on N-alkylpiperidine carbamates demonstrated that modifications at the nitrogen atom improved selectivity and inhibition properties against cholinesterases. The study emphasized the importance of structural variations in enhancing biological activity .

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate, and how do reaction conditions impact stereochemical purity?

- Methodology : Multi-step synthesis often involves protecting group strategies (e.g., tert-butoxycarbonyl [Boc]) and stereoselective fluorination. For example, a protocol analogous to the synthesis of tert-butyl (3S,4R)-4-hydroxy-3-phenethyl-4-phenylpiperidine-1-carboxylate () can be adapted:

- Step 1 : Activation of hydroxyl groups using mesyl chloride (MsCl) in dichloromethane (CH₂Cl₂) at 0°C, followed by nucleophilic fluorination with LiHMDS in THF at −40°C.

- Step 2 : Boc deprotection under acidic conditions (e.g., TFA) to yield the free amine intermediate.

- Critical Parameters : Temperature control (−40°C to room temperature) ensures retention of stereochemistry, as shown by NMR analysis .

Q. How can the stereochemical configuration of the fluorinated and hydroxyl groups be confirmed experimentally?

- Methodology :

- NMR Spectroscopy : Coupling constants (e.g., and ) in and NMR distinguish axial vs. equatorial fluorine and hydroxyl orientations. For example, axial fluorine typically shows smaller coupling (<5 Hz) compared to equatorial positions .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated in related piperidine derivatives ( ).

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodology :

- Accelerated Stability Testing : Expose the compound to buffers (pH 3–10) at 25°C and 40°C for 72 hours. Monitor degradation via HPLC.

- Findings : Boc-protected piperidines are generally stable in neutral to mildly acidic conditions but hydrolyze rapidly under strong acidic or basic conditions. Fluorine substitution may enhance thermal stability due to reduced ring puckering ( ).

Advanced Research Questions

Q. How does the fluorine atom influence the compound’s conformational dynamics in solution, and how can this be computationally modeled?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to optimize geometries and calculate rotational barriers. Compare with NMR-derived vicinal coupling constants () to validate models.

- MD Simulations : Analyze ring puckering and fluorine’s electrostatic effects on hydrogen bonding (e.g., with solvent or protein targets). Studies on tert-butyl 4-fluoro-3-hydroxypiperidines suggest fluorine stabilizes chair conformations via hyperconjugation .

Q. What analytical strategies resolve contradictions in reported biological activity data for fluorinated piperidine derivatives?

- Methodology :

- Meta-Analysis : Compare IC₅₀ values across studies, controlling for assay conditions (e.g., buffer composition, cell lines). For example, discrepancies in kinase inhibition may arise from differences in ATP concentrations.

- Structure-Activity Relationship (SAR) Profiling : Synthesize and test analogs with varying substituents (e.g., replacing hydroxyl with methoxy) to isolate fluorine’s contribution ( ).

Q. How can the compound’s solubility be optimized for in vivo studies without compromising stereochemical integrity?

- Methodology :

- Prodrug Design : Introduce phosphate or ester groups at the hydroxyl position, which hydrolyze in vivo. For example, tert-butyl (3R,4S)-4-fluoro-3-(phosphonooxy)piperidine-1-carboxylate showed improved aqueous solubility (>5 mg/mL) in preclinical models (analogous to ).

- Co-Solvent Systems : Use cyclodextrins or PEG-based solvents to enhance solubility while maintaining stability ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.